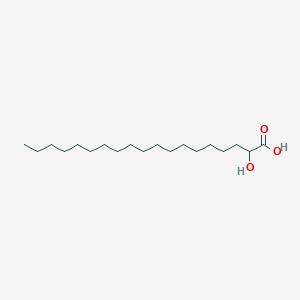

2-Hydroxynonadecanoic acid

Description

Contextualization within the Class of Alpha-Hydroxy Fatty Acids

Alpha-hydroxy fatty acids, or 2-hydroxy acids, are a subclass of fatty acids characterized by a hydroxyl (-OH) group on the carbon atom adjacent to the carboxyl group. gerli.comebi.ac.uk This structural feature imparts unique chemical properties that influence how they are incorporated into more complex lipids and how those lipids interact within biological membranes. 2-Hydroxynonadecanoic acid, with its 19-carbon backbone, is a member of the very-long-chain fatty acid (VLCFA) group.

α-HFAs are found in various biological systems, from plants to animals. gerli.com In mammals, they are most notably found as constituents of sphingolipids, a class of lipids essential for membrane structure and cell signaling. nih.gov Specifically, 2-hydroxy fatty acids are integral components of cerebrosides and sulfatides (B1148509), which are types of glycosphingolipids abundant in the myelin sheath of nerve cells. nih.govresearchgate.netebi.ac.uk Their presence is also significant in the epidermis, where they contribute to the formation of the skin's water barrier. lipotype.com The hydroxylation at the alpha position is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). nih.gov This modification allows for additional hydrogen bonding, which is thought to stabilize the membrane structure of tissues like myelin.

| Examples of Naturally Occurring Alpha-Hydroxy Fatty Acids |

| 2-Hydroxytetracosanoic acid (Cerebronic acid) |

| 2-Hydroxy-15-tetracosenoic acid (Hydroxynervonic acid) |

| 2-Hydroxylinolenic acid |

| 2-Hydroxyoleic acid |

| 2-Hydroxymyristic acid |

| This table lists several alpha-hydroxy fatty acids found in various biological sources, primarily in the nervous system and in plant seed oils. gerli.comgerli.comlipidmaps.org |

Historical Perspectives on Hydroxy Fatty Acid Research

The scientific investigation of fats and lipids has a long history, beginning with their use in food and domestic applications dating back thousands of years. nih.gov The formal study of fatty acids and their metabolism began in the 19th century. One of the earliest characterized hydroxy fatty acids was ricinoleic acid (a 12-hydroxy fatty acid), discovered in 1848 as the primary component of castor oil. gerli.comresearchgate.net

Research into alpha-hydroxy fatty acids specifically gained traction with the study of lipids in the nervous system. In the 20th century, cerebronic acid (2-hydroxytetracosanoic acid) was identified as a key component of cerebrosides in the brain. gerli.com Subsequent research established that a variety of 2-hydroxy fatty acids are crucial for the integrity of myelin. nih.gov The degradation pathway for these specialized fatty acids was later identified as peroxisomal α-oxidation, a process distinct from the more common β-oxidation pathway used for non-hydroxylated fatty acids. nih.govresearchgate.net This historical progression highlights a deepening understanding of the structural diversity and specialized metabolic pathways of fatty acids.

Significance of Long-Chain Fatty Acid Derivatives in Biological Research

Long-chain fatty acids (LCFAs) and their derivatives, including hydroxylated forms like this compound, are fundamental molecules in biology with diverse and critical functions. biomolther.org Their significance extends beyond simple energy storage to encompass structural roles and complex signaling activities. mhmedical.combasicmedicalkey.com

The biological roles of LCFAs can be categorized into three main areas:

Structural Components: LCFAs are key building blocks of more complex lipids, such as phospholipids (B1166683) and sphingolipids, which form the lipid bilayer of all cell membranes. mhmedical.combasicmedicalkey.com The specific type of fatty acid incorporated influences membrane fluidity and the function of membrane-bound proteins. nih.gov

Energy Storage and Metabolism: LCFAs are a major source of energy. creative-proteomics.com They are stored in the form of triglycerides and broken down through beta-oxidation to produce large amounts of ATP, fueling tissues with high energy demands. creative-proteomics.commdpi.com

Signaling Molecules: LCFAs and their derivatives act as potent signaling molecules that regulate numerous physiological processes. mdpi.comannualreviews.org They can act as ligands for specific cell surface receptors, such as the free fatty acid receptors (FFARs), and intracellular nuclear receptors (e.g., PPARs), thereby modulating gene expression related to metabolism and inflammation. nih.govfrontiersin.org Furthermore, polyunsaturated long-chain fatty acids are precursors to eicosanoids (prostaglandins, leukotrienes), which are critical mediators of inflammation and immune responses. creative-proteomics.comnih.gov

The study of specific LCFA derivatives, such as this compound, is driven by the understanding that even subtle structural modifications can lead to distinct biological functions, particularly in the context of cell signaling and membrane dynamics. nih.govnih.gov

| Primary Roles of Long-Chain Fatty Acid Derivatives | Description | Examples of Involved Molecules |

| Membrane Structure | Serve as foundational components of the lipid bilayer, influencing membrane fluidity and function. basicmedicalkey.com | Phospholipids, Sphingolipids, Glycosphingolipids. mhmedical.com |

| Energy Metabolism | Act as a primary energy reserve, broken down via oxidation to generate ATP. creative-proteomics.com | Triglycerides, Free Fatty Acids. |

| Cell Signaling | Function as ligands for receptors and precursors to bioactive lipids, modulating inflammation, metabolism, and gene expression. mdpi.comfrontiersin.org | Eicosanoids, Oleic acid, Palmitic acid. nih.gov |

| This table provides a summary of the major biological functions of long-chain fatty acid derivatives. |

Properties

CAS No. |

93361-63-8 |

|---|---|

Molecular Formula |

C19H38O3 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

2-hydroxynonadecanoic acid |

InChI |

InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22/h18,20H,2-17H2,1H3,(H,21,22) |

InChI Key |

PYNCEZHRMYECCB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of 2 Hydroxynonadecanoic Acid

Presence in Eukaryotic Organisms

The distribution of 2-hydroxynonadecanoic acid and its derivatives is notable across diverse eukaryotic life, highlighting its conserved importance in the composition of cellular lipids.

Microbial Systems: Tetrahymena pyriformis

The ciliated protozoan Tetrahymena pyriformis is a well-studied model organism in lipid biochemistry. Its sphingolipids, particularly ceramide aminoethylphosphonates (CAEP), are significant components of the cell membrane. nih.gov Research has shown that the fatty acid composition of these sphingolipids is dynamic and responsive to environmental conditions such as temperature. nih.govebi.ac.uk

In Tetrahymena pyriformis strain WH-14, the major fatty acids of CAEP are 2-hydroxy acids with carbon chains ranging from 16 to 19 atoms, which are predominantly of the iso-branched type. oup.com This range includes this compound (a C19 hydroxy fatty acid). Studies on a related strain, T. thermophila, further specified that the primary 2-hydroxy fatty acids are 2-hydroxyheptadecanoic acid (2-OH 17:0) and 2-hydroxyoctadecanoic acid (2-OH 18:0). conicet.gov.ar Temperature shifts can induce the conversion of non-hydroxy fatty acid-containing ceramides (B1148491) to α-hydroxy fatty acid-containing forms, indicating a regulated enzymatic process of α-hydroxylation that is crucial for membrane adaptation. nih.govebi.ac.uk

Table 1: 2-Hydroxy Fatty Acids Identified in Tetrahymena Species

| Organism Strain | Lipid Class | Finding |

| Tetrahymena pyriformis WH-14 | Ceramide Aminoethylphosphonate (CAEP) | Major components are 2-hydroxy fatty acids with C16 to C19 chain lengths, including the C19 this compound. oup.com |

| Tetrahymena thermophila (WT) | Sphingolipids | Predominant species include 2-hydroxyheptadecanoic acid (2-OH 17:0) and 2-hydroxyoctadecanoic acid (2-OH 18:0). conicet.gov.ar |

| Tetrahymena pyriformis NT-1 | Ceramide-2-aminoethylphosphonate (HCAEP) | Upon temperature increase, α-hydroxypalmitic acid becomes a major fatty acid, indicating active α-hydroxylation. nih.gov |

Marine Organisms: Sponges (e.g., Pseudosuberites sp., Suberites massa)

Marine sponges are a rich source of diverse and often unique fatty acids. Research into the phospholipid fatty acids of two Senegalese marine sponges from the Suberitidae family, Pseudosuberites sp. and Suberites massa, led to the characterization of a complete series of 2-hydroxy long-chain fatty acids. marinespecies.orglipidmaps.org These compounds are integral components of the sponge's phospholipids (B1166683). The identification of this series of α-hydroxy fatty acids in these sponges highlights their significance in the membrane structure of these marine invertebrates. marinespecies.orgqu.edu.qa

Table 2: Occurrence of 2-Hydroxy Fatty Acid Series in Marine Sponges

| Sponge Species | Family | Finding |

| Pseudosuberites sp. | Suberitidae | Contains a complete series of 2-hydroxy long-chain fatty acids within its phospholipids. marinespecies.orglipidmaps.org |

| Suberites massa | Suberitidae | Contains a complete series of 2-hydroxy long-chain fatty acids within its phospholipids. oup.commarinespecies.org |

Plant Systems:

Lichens, symbiotic organisms of fungi and algae, produce a wide array of secondary metabolites, including various fatty acids. A derivative of this compound, specifically 2-methylene-3-carboxy-18-hydroxynonadecanoic acid, has been identified in several lichen species.

This compound has been reported as a major chemical constituent in the lichen Parmotrema xanthinum collected from Guatemala. fu-berlin.de It has also been noted in other Parmotrema species. nih.gov Likewise, this same fatty acid derivative is found in various species of the genus Usnea. mdpi.comresearchgate.net Chemical analysis of the lichen Lecanora phaeostigma also confirms the presence of 2-methylene-3-carboxy-18-hydroxynonadecanoic acid. ingentaconnect.comresearchgate.netunits.it

Table 3: this compound Derivative in Lichen Species

| Lichen Species | Compound Identified |

| Parmotrema xanthinum | 2-methylene-3R-carboxy-18R-hydroxynonadecanoic acid. fu-berlin.de |

| Usnea species | 2-methylene-3R-carboxy-18R-hydroxynonadecanoic acid. mdpi.comresearchgate.net |

| Lecanora phaeostigma | 2-methylene-3-carboxy-18-hydroxynonadecanoic acid. ingentaconnect.comresearchgate.netunits.it |

Plant roots release a variety of organic compounds, known as root exudates, into the surrounding soil. These exudates play critical roles in nutrient acquisition, soil conditioning, and mediating interactions with microbes. The composition of these exudates can change in response to environmental stressors, such as the presence of heavy metals.

Research has shown that in response to cadmium (Cd) stress, plant roots can alter the profile of their secreted fatty acids and lipids. mdpi.com Among the compounds identified in these altered root exudates is this compound, indicating its potential role in the plant's defense mechanism against heavy metal toxicity. mdpi.com

Studies on the phytochemical profile of Hawm Gra Dang Ngah rice, a red rice variety from Thailand, have detailed its amino acid and fatty acid composition. mdpi.comnih.gov While these analyses identified a range of common fatty acids, this compound was not reported as a constituent in the aqueous or ethanolic extracts of this particular rice variety. mdpi.com

Mammalian Tissues:

The distribution of this compound is not uniform across all mammalian tissues. Its presence is most notably documented in complex lipids within specialized tissues such as the nervous system.

Research into the lipid composition of periodontal tissues has revealed the presence of alpha-hydroxy fatty acids in complex lipids extracted from both subgingival plaque and gingival tissue. While specific identification of this compound in these tissues is not extensively documented, studies have demonstrated the existence of other 2-hydroxy fatty acids, such as 2-hydroxy C14:0 and 2-hydroxy C16:0. These findings suggest a potential, though unconfirmed, presence of a broader range of 2-hydroxy fatty acids, including odd-chain variants like this compound. The linkage of these alpha-hydroxy fatty acids differs between plaque and gingival tissue, being predominantly ester-linked in plaque and amide-linked in gingiva, indicating different metabolic origins or functions in these oral environments.

The most significant and well-documented presence of 2-hydroxy fatty acids is within the complex sphingolipids of the nervous system, particularly in myelin. 2-Hydroxy fatty acids are integral components of brain cerebrosides and their sulfated derivatives, sulfatides (B1148509). acs.org These lipids are crucial for the proper structure and function of the myelin sheath that insulates nerve fibers.

While very-long-chain 2-hydroxy fatty acids (VLCFAs) are predominant in these brain lipids, odd-chain fatty acids, including C19 varieties, have also been identified. nih.gov The presence of odd-chain fatty acids in brain cerebrosides and sulfatides increases with age. nih.gov The existence of a sulfatide with a C19:0 fatty acid has been utilized as an internal standard in analytical studies, confirming its presence in these complex lipids. nih.govresearchgate.net Although quantitative data on the specific concentration of this compound in cerebrosides and sulfatides is limited, the established presence of odd-chain hydroxy fatty acids points to its role as a component of these vital neural lipids. nih.govnih.gov

Comparative Analysis of this compound Distribution Across Diverse Biological Matrices

2-Hydroxy fatty acid-containing sphingolipids are most abundant in the nervous system, epidermis, and kidney. nih.govnih.gov The brain, in particular, contains significant quantities of odd-chain fatty acids within its sphingolipids. nih.gov In contrast, the presence of this compound in periodontal tissues remains speculative, based on the detection of other alpha-hydroxy fatty acids.

Recent studies have also identified odd-chain fatty acids, including C19:0, in human milk phospholipids, suggesting another biological matrix where this compound may be present. rsc.org The table below summarizes the known and inferred distribution of 2-hydroxy fatty acids, with specific notes on odd-chain variants like this compound.

| Biological Matrix | Presence of 2-Hydroxy Fatty Acids | Specific Evidence for this compound |

| Brain Cerebrosides | High abundance, particularly very-long-chain hFAs. acs.orgnih.gov | Presence of odd-chain hFAs confirmed; C19 fatty acids identified. nih.govnih.gov |

| Brain Sulfatides | High abundance, particularly very-long-chain hFAs. acs.orgnih.gov | Presence of odd-chain hFAs confirmed; C19:0 sulfatide used as an analytical standard. nih.govresearchgate.net |

| Periodontal Plaque | Presence of 2-hydroxy C14:0 and C16:0 confirmed. | Not specifically identified. |

| Gingival Tissue | Presence of 2-hydroxy C14:0 and C16:0 confirmed. | Not specifically identified. |

| Kidney | Presence of hFA-sphingolipids documented. nih.govnih.gov | Limited specific data for C19. |

| Epidermis | Presence of hFA-sphingolipids documented. nih.govnih.gov | Limited specific data for C19. |

| Human Milk | Presence of odd-chain fatty acids (including C19:0) in phospholipids confirmed. rsc.org | Implied presence as a 2-hydroxy variant. |

Table 1: Comparative Distribution of 2-Hydroxy Fatty Acids in Various Biological Matrices. This table provides an overview of the presence of 2-hydroxy fatty acids in different tissues, with specific details on the evidence for this compound.

Biosynthesis and Enzymology of 2 Hydroxynonadecanoic Acid

Elucidation of Biosynthetic Pathways in Specific Organisms

The formation of 2-hydroxy fatty acids is a critical step in the production of various complex lipids, such as sphingolipids, which are essential components of cell membranes. nih.govmdpi.com The pathways for their synthesis have been studied in a range of organisms, revealing key enzymatic mechanisms.

In the ciliate Tetrahymena pyriformis, there is evidence for the direct hydroxylation of fatty acids that are already incorporated into sphingolipids. nih.gov When this organism is subjected to a temperature shift, a rapid conversion of non-hydroxy fatty acid-containing sphingolipids to their α-hydroxy fatty acid counterparts is observed. nih.gov This suggests a post-synthesis modification where a hydroxyl group is added to a pre-existing fatty acyl chain within a lipid molecule. nih.gov This direct hydroxylation is a key mechanism for remodeling the lipid composition of membranes in response to environmental changes. nih.gov While the specific hydroxylation of nonadecanoic acid has not been detailed in Tetrahymena, it is plausible that a similar mechanism could be responsible for the formation of 2-hydroxynonadecanoic acid if nonadecanoic acid is present in the organism's sphingolipids.

Fatty acid synthases (FAS) are multi-enzyme complexes responsible for the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA precursors. mdpi.com In the context of 2-hydroxy fatty acid production, FAS plays an indirect but crucial role by providing the necessary fatty acid precursors. For the synthesis of this compound, the precursor is nonadecanoic acid (C19:0), an odd-chain saturated fatty acid. hmdb.cawikipedia.org The biosynthesis of odd-chain fatty acids typically starts with a primer other than acetyl-CoA, such as propionyl-CoA. The subsequent elongation steps, catalyzed by the FAS complex, add two-carbon units from malonyl-CoA until the 19-carbon chain is completed. Once nonadecanoic acid is synthesized, it can then be hydroxylated to form this compound.

Enzymatic Machinery Involved in this compound Formation

The primary enzyme responsible for the hydroxylation of fatty acids at the C-2 position in eukaryotes is fatty acid 2-hydroxylase (FA2H). mdpi.comresearchgate.net This enzyme is a monooxygenase that introduces a hydroxyl group onto the second carbon of a fatty acid. nih.gov FA2H has been characterized in various organisms, including mammals, yeast, and plants. mdpi.com The enzyme is stereospecific, producing the (R)-2-hydroxy fatty acid enantiomer. nih.govnih.gov It is highly probable that the formation of this compound is catalyzed by an FA2H ortholog that can accommodate a 19-carbon fatty acid substrate.

In some bacteria, other enzymes such as cytochrome P450 monooxygenases may be involved in fatty acid hydroxylation. nih.gov These enzymes are known for their broad substrate specificity and their ability to hydroxylate a variety of organic molecules, including fatty acids.

Precursor Utilization and Metabolic Flux in Biosynthesis

The primary precursor for the biosynthesis of this compound is the saturated fatty acid, nonadecanoic acid. nih.gov The availability of nonadecanoic acid is a key factor influencing the rate of production of its hydroxylated form. Nonadecanoic acid itself is relatively rare in nature but can be found in some fats and vegetable oils. wikipedia.org

The metabolic flux through the biosynthetic pathway of this compound is likely regulated by the expression and activity of the involved enzymes, particularly fatty acid 2-hydroxylase. The newly synthesized this compound can then be incorporated into various complex lipids, most notably sphingolipids, where it contributes to the structural and functional properties of cell membranes. nih.gov The degradation of 2-hydroxy fatty acids can occur through peroxisomal α-oxidation, which shortens the fatty acid chain by one carbon atom. mdpi.comresearchgate.net

Interactive Data Table: Enzymes in 2-Hydroxy Fatty Acid Biosynthesis

| Enzyme | Function | Organism Examples | Precursor Example | Product Example |

| Fatty Acid 2-Hydroxylase (FA2H) | Catalyzes the stereospecific hydroxylation of fatty acids at the C-2 position. | Mammals, Yeast, Plants | Nonadecanoic acid | (R)-2-Hydroxynonadecanoic acid |

| Cytochrome P450 Monooxygenases | Can hydroxylate a broad range of substrates, including fatty acids. | Bacteria | Dodecanoic acid | ω-Hydroxy dodecanoic acid |

| Fatty Acid Synthase (FAS) | Synthesizes fatty acid chains from smaller precursors. | Most organisms | Propionyl-CoA, Malonyl-CoA | Nonadecanoic acid |

Metabolism and Degradation of 2 Hydroxynonadecanoic Acid

Alpha-Oxidation Pathway of 2-Hydroxy Fatty Acids

The alpha-oxidation of 2-hydroxy fatty acids is a multi-step process that results in the shortening of the fatty acid chain by one carbon atom from the carboxyl end. wikipedia.org This pathway is distinct from the alpha-oxidation of branched-chain fatty acids like phytanic acid, although it shares key enzymes. nih.govmdpi.com

Research has firmly established that the alpha-oxidation of 2-hydroxy long-chain fatty acids is a peroxisomal process in mammals. nih.govmicrobenotes.compnas.org Peroxisomes are membrane-bound organelles containing a variety of enzymes essential for lipid metabolism. microbenotes.com The localization of this pathway within peroxisomes is significant as it segregates the degradation of these specific fatty acids, preventing potential interference with other metabolic activities in the cell. pnas.orgnepjol.info The entire alpha-oxidation pathway, from initial activation to the final cleavage step, occurs within these organelles. pnas.orgnih.gov

The significance of this pathway lies in its ability to degrade 2-hydroxy fatty acids, which are components of certain sphingolipids like brain cerebrosides and sulfatides (B1148509). nih.govresearchgate.net By breaking down these molecules, the pathway plays a role in lipid homeostasis. The process generates a fatty aldehyde shortened by one carbon (an n-1 aldehyde) and formyl-CoA. nih.govportlandpress.com The resulting aldehyde can be further oxidized to a fatty acid that can then enter the beta-oxidation pathway for energy production. byjus.com

The degradation of 2-hydroxynonadecanoic acid via alpha-oxidation involves a precise sequence of enzymatic reactions. The pathway for straight-chain 2-hydroxy fatty acids involves an initial activation step followed by a critical cleavage reaction. nih.govmdpi.com

Before degradation can commence, the 2-hydroxy fatty acid must be activated. This initial step involves the attachment of Coenzyme A (CoA) to the fatty acid, a reaction catalyzed by an acyl-CoA synthetase. nih.govmicrobenotes.com This activation results in the formation of a 2-hydroxy fatty acyl-CoA, in this case, 2-hydroxynonadecanoyl-CoA. nih.gov This process "primes" the molecule for the subsequent enzymatic cleavage and requires energy in the form of ATP. microbenotes.comnepjol.info

The central step in the alpha-oxidation of 2-hydroxy fatty acids is the cleavage of the C1-C2 bond of the 2-hydroxyacyl-CoA intermediate. portlandpress.comnih.gov This reaction is catalyzed by the peroxisomal enzyme 2-hydroxyphytanoyl-CoA lyase, which has been renamed 2-hydroxyacyl-CoA lyase 1 (HACL1). portlandpress.comnih.gov This enzyme was first identified for its essential role in the degradation of the branched-chain phytanic acid but was later proven to also be the key enzyme for the breakdown of 2-hydroxylated straight-chain fatty acids. nih.govnih.gov The lyase activity is dependent on thiamine (B1217682) pyrophosphate (TPP). pnas.orgwikipedia.org

The action of 2-hydroxyacyl-CoA lyase 1 (HACL1) on 2-hydroxynonadecanoyl-CoA results in two products: formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid. nih.govpnas.org In the case of this compound (a C19 fatty acid), the products are formyl-CoA and octadecanal (B32862) (a C18 aldehyde). nih.govportlandpress.com The formyl-CoA is subsequently hydrolyzed to formate (B1220265), which can be converted to carbon dioxide. nih.gov The resulting n-1 aldehyde, octadecanal, is then oxidized by an aldehyde dehydrogenase to form the corresponding carboxylic acid, octadecanoic acid. byjus.com This fatty acid can then be further metabolized through the beta-oxidation pathway. byjus.com

Interactive Table: Key Enzymes in the Alpha-Oxidation of this compound

| Enzyme | Function | Location |

| Acyl-CoA Synthetase | Activates the fatty acid by attaching Coenzyme A, forming 2-hydroxynonadecanoyl-CoA. nih.govmicrobenotes.com | Peroxisomes nepjol.info |

| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Cleaves the C1-C2 bond of 2-hydroxynonadecanoyl-CoA. portlandpress.comnih.gov | Peroxisomes pnas.orgportlandpress.com |

| Aldehyde Dehydrogenase | Oxidizes the resulting n-1 aldehyde (octadecanal) to its corresponding carboxylic acid (octadecanoic acid). wikipedia.orgbyjus.com | To be localized nih.gov |

The efficient functioning of the alpha-oxidation pathway is dependent on the presence of several essential cofactors that participate in the enzymatic reactions. Studies on the degradation of 2-hydroxy fatty acids in rat liver homogenates and hepatocytes have identified the following requirements: nih.gov

ATP (Adenosine Triphosphate): Required for the initial activation of the fatty acid to its CoA ester. nih.govmicrobenotes.comnepjol.info The hydrolysis of ATP provides the energy for this reaction. microbenotes.com

CoA (Coenzyme A): Serves as the carrier molecule that is attached to the fatty acid during the activation step. nih.govmicrobenotes.com

Mg²⁺ (Magnesium ions): Acts as a cofactor for the acyl-CoA synthetase and the lyase enzyme. nih.govpnas.org

Thiamine Pyrophosphate (TPP): A crucial and previously unrecognized cofactor for alpha-oxidation, TPP is required for the catalytic activity of 2-hydroxyacyl-CoA lyase 1 (HACL1). pnas.orgwikipedia.orgnih.gov Its presence is essential for the carbon-carbon bond cleavage. pnas.org

NAD⁺ (Nicotinamide Adenine Dinucleotide): Required for the subsequent oxidation of the n-1 aldehyde product (octadecanal) to a carboxylic acid (octadecanoic acid) by aldehyde dehydrogenase. nih.gov

The transport and availability of these cofactors within the peroxisome are critical for the pathway to proceed. mdpi.comnih.gov

Inhibition Studies of 2-Hydroxy Fatty Acid Degradation (e.g., with Oxythiamin)

The central role of the TPP-dependent enzyme 2-hydroxyphytanoyl-CoA lyase in the degradation of 2-hydroxy fatty acids has been confirmed through inhibition studies. Oxythiamin, a well-known thiamine antagonist and inhibitor of TPP-dependent enzymes, has been instrumental in this research. wikigenes.org

In studies using intact human fibroblasts, treatment with oxythiamin resulted in a severe inhibition of formate generation from 2-hydroxy fatty acids. researchgate.netnih.govrhea-db.org This finding strongly indicates that the cleavage reaction catalyzed by 2-hydroxyphytanoyl-CoA lyase is the principal pathway for the degradation of this class of lipids in mammals. researchgate.netwikigenes.orgscispace.com Oxythiamin acts as an antivitamin derivative that, upon phosphorylation, can bind to the active sites of thiamine-dependent enzymes, effectively blocking their function. wikigenes.org The potent inhibitory effect of oxythiamin underscores the dependency of the 2-hydroxy fatty acid degradation pathway on thiamine pyrophosphate. researchgate.netnih.gov

Table 1: Inhibition of 2-Hydroxy Fatty Acid Degradation by Oxythiamin

| Inhibitor | Target Enzyme/Process | System Studied | Observed Effect | Reference |

|---|---|---|---|---|

| Oxythiamin | 2-hydroxyphytanoyl-CoA lyase (TPP-dependent) | Intact human fibroblasts | Severe inhibition of formate generation | researchgate.net, nih.gov, wikigenes.org |

Interplay with Other Fatty Acid Metabolic Pathways

The metabolism of this compound does not occur in isolation. It is connected with other fundamental fatty acid metabolic pathways, notably beta-oxidation and de novo lipogenesis.

Relationship to Beta-Oxidation

Beta-oxidation is the primary catabolic process for breaking down most fatty acid molecules in the mitochondria to generate acetyl-CoA. wikipedia.orgaocs.org This process involves a cycle of four reactions that sequentially shorten the fatty acid chain by two carbons. wikipedia.org

The degradation of this compound proceeds via peroxisomal alpha-oxidation, which is mechanistically distinct from mitochondrial beta-oxidation. researchgate.netnih.gov Instead of producing acetyl-CoA with each cycle, alpha-oxidation of 2-hydroxy fatty acids removes a single carbon atom in the form of formyl-CoA, producing an n-1 aldehyde. researchgate.netebi.ac.uk This n-1 aldehyde can be subsequently oxidized to a carboxylic acid. This newly formed fatty acid, now shortened by one carbon, could potentially become a substrate for the beta-oxidation pathway. nih.gov Therefore, alpha-oxidation acts as a preparatory or alternative route that can feed into the more general beta-oxidation pathway.

Cross-Talk with De Novo Lipogenesis

De novo lipogenesis (DNL) is the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, such as excess carbohydrates. nih.govmdpi.com The primary product of DNL is palmitic acid (16:0), which can be further elongated or desaturated to form other fatty acids. plos.org

Species-Specific Differences in this compound Catabolism

The presence and metabolism of this compound and related compounds have been documented across different species, although detailed comparative catabolic studies are limited.

Mammals: The peroxisomal alpha-oxidation pathway for 2-hydroxy fatty acids has been characterized in mammalian systems, including studies using rat liver homogenates and hepatocytes, as well as intact human fibroblasts. researchgate.netnih.gov Furthermore, metabolomics analysis of a mouse model for chronic exposure to ambient fine particulate matter showed a significant increase in 2-hydroxy-nonadecanoic acid levels in serum. nih.gov

Plants and Bacteria: The parent compound, nonadecanoic acid, is noted to be of plant or bacterial origin. zfin.org While the metabolism of this compound is not detailed, metabolomic analyses in plants like chili peppers (Capsicum annuum L.) have identified significant differences in glycerolipid metabolism between wild and domesticated varieties, indicating species-level variations in lipid processing. nih.gov

Fungi (Lichens): In the lichen species Lecanora phaeostigma, a related compound, 2-methylene-3-carboxy-18-hydroxynonadecanoic acid, has been identified, pointing to unique fatty acid modifications within this genus. ingentaconnect.com

Protists: Studies on the ciliate Tetrahymena pyriformis have shown a rapid conversion of nonhydroxy fatty acid-containing sphingolipids to their alpha-hydroxy fatty acid-containing counterparts, demonstrating a mechanism for direct hydroxylation of fatty acids within complex lipids in this organism. ebi.ac.uk

These findings indicate that while the core degradation pathway may be conserved in mammals, the presence, synthesis, and modification of 2-hydroxy fatty acids can vary significantly across different biological kingdoms.

Functional Significance and Biological Roles of 2 Hydroxynonadecanoic Acid in Research Models

Involvement in Lipid Structures and Composition

2-hydroxy fatty acids (hFAs) are significant constituents of a specific subset of mammalian sphingolipids, with notable presence in the nervous system, skin, and kidneys. nih.gov Their synthesis is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H), which converts a free fatty acid into a free 2-hydroxy fatty acid. nih.gov

2-Hydroxynonadecanoic acid, like other 2-hydroxy fatty acids, is incorporated into complex lipids, most notably sphingolipids. Sphingolipids are a class of lipids characterized by a sphingoid base backbone and are critical for membrane structure, cell signaling, and recognition. wikipedia.org The 2-hydroxy fatty acids are found almost exclusively as N-acyl chains within the ceramide portion of various sphingolipids. mdpi.com

Sphingolipids: These are complex lipids fundamental to the structure and function of cell membranes, especially in nervous tissue. libretexts.org The integration of a 2-hydroxy fatty acid like this compound into a ceramide molecule alters the physical properties of the lipid, influencing membrane fluidity and interactions. mdpi.com

Cerebrosides and Sulfatides (B1148509): 2-hydroxy fatty acids are well-established constituents of cerebrosides (galactosylceramides) and sulfatides, which are types of glycosphingolipids abundant in the myelin sheath of nerves. researchgate.netebi.ac.uknih.gov Research has identified (2R)-2-hydroxynonadecanoic acid as the acyl moiety in novel cerebrosides isolated from marine sponges, confirming its role in the structure of these complex lipids in various organisms. researchgate.net In human nervous tissue, the fatty acid composition of cerebrosides and sulfatides changes with age, with 2-hydroxy saturated acids being one of the predominant types in adults. nih.govnih.gov

Integration of this compound in Complex Lipids

| Complex Lipid | Description | Role of this compound | Reference |

|---|---|---|---|

| Sphingolipids | A major class of membrane lipids built on a sphingosine (B13886) backbone, involved in structural integrity and cell signaling. | Incorporated as an N-acyl chain in the ceramide core, affecting membrane properties. | wikipedia.orgmdpi.com |

| Cerebrosides | A type of glycosphingolipid with a single sugar residue (glucose or galactose), abundant in the myelin sheath of the nervous system. | Found as a key fatty acid component, particularly in brain cerebrosides. (2R)-2-hydroxynonadecanoic acid has been specifically identified in cerebrosides from marine organisms. | researchgate.netnih.govresearchgate.net |

| Sulfatides | Sulfated cerebrosides, also a critical component of the myelin sheath. | Constitute a significant portion of the fatty acids in brain sulfatides. | researchgate.netebi.ac.uknih.gov |

The way this compound is chemically bonded into larger lipid structures is crucial to its function and location. The two primary forms of linkage are ester bonds and amide bonds. pressbooks.pubpocketdentistry.com

Amide-Linked: In the vast majority of its structural roles within the body, particularly in sphingolipids, the fatty acid is joined to the amino group of the sphingosine backbone via an amide bond. libretexts.orgmhmedical.com This N-acyl linkage is the defining feature of ceramides (B1148491). mhmedical.com Research on human gingival tissue lipids shows that alpha-hydroxy fatty acids are predominantly found in an amide-linked form. ebi.ac.uk

Ester-Linked: An ester linkage forms when a carboxylic acid reacts with an alcohol. While less common for the structural integration of 2-hydroxy fatty acids into host tissues, studies have found that in the complex lipids of subgingival plaque from bacteria, alpha-hydroxy fatty acids are exclusively ester-linked. ebi.ac.uk This distinction highlights different metabolic origins and processing of these lipids between host and microbial environments.

Modulation of Cellular Processes (Mechanistic Studies)

Beyond its structural roles, this compound and its relatives are implicated in modulating cellular activities, as revealed by mechanistic studies.

A significant area of research has been the role of hydroxy fatty acids in the complex environment of periodontal tissues. Studies have investigated the interplay between bacterial lipids, host lipid metabolism, and inflammatory responses. ebi.ac.uk

One study examined human gingival tissue to explore the relationship between host-derived alpha-hydroxy fatty acids and lipids from periodontal bacteria. ebi.ac.uk The findings demonstrated that the level of alpha-hydroxy fatty acids in the gingival lipids is directly related to the level of a specific bacterial hydroxy fatty acid (3-OH iso-branched C17:0). ebi.ac.uk

Crucially, the study also found that the levels of these alpha-hydroxy fatty acids in gingival tissue lipids correlate directly with the concentration of Prostaglandin (B15479496) E2 (PGE2), a potent inflammatory mediator. ebi.ac.uk PGE2 is an eicosanoid derived from arachidonic acid and plays a key role in vasodilation, inflammation, and pain signaling. wikipedia.orgnih.gov These results suggest a complex host-parasite interaction within periodontal tissues, where the presence of bacterial lipids is associated with altered gingival lipid metabolism and an increase in prostaglandin synthesis. ebi.ac.uk

Findings from Periodontal Tissue Research

| Observation | Implication | Reference |

|---|---|---|

| α-hydroxy fatty acids are largely amide-linked in gingival tissue but only ester-linked in bacterial plaque lipids. | Suggests different metabolic origins and processing of these lipids by host tissues versus bacteria. | ebi.ac.uk |

| Levels of α-hydroxy fatty acids in gingival lipid are directly related to levels of bacterial lipid 3-OH iC17:0. | Indicates a potential host response to the penetration of bacterial lipids into gingival tissue. | ebi.ac.uk |

| α-hydroxy fatty acid levels in gingival tissue correlate directly with Prostaglandin E2 (PGE2) levels. | Links the alteration in host lipid composition to a key inflammatory pathway. | ebi.ac.uk |

There is growing evidence that 2-hydroxylated fatty acids are not merely structural elements but can act as bioactive lipid metabolites. While direct evidence for this compound is emerging, studies on closely related compounds provide strong indications of its potential functions.

Anti-inflammatory Potential: Lipids and their fatty acid components are central to the regulation of inflammation. alanrevista.org While some fatty acids are precursors to pro-inflammatory molecules, others can have anti-inflammatory effects. alanrevista.orgplos.org For instance, the related compound 2-hydroxyeicosanoic acid (a 20-carbon version) is noted for its potential anti-inflammatory and bactericidal activities. abcam.com The interaction with PGE2 pathways in periodontal tissue also points to a role in modulating inflammatory responses. ebi.ac.uk

Neuroprotective Aspects: Given their abundance in the nervous system, a key area of investigation is the neuroprotective role of hydroxylated fatty acids. A hydroxylated derivative of docosahexaenoic acid (DHA), 2-hydroxy-DHA, has shown therapeutic potential in animal models of Alzheimer's disease. frontiersin.org Other studies have demonstrated that certain fatty acids can offer neuroprotection in models of ischemic stroke and traumatic brain injury. nih.govmdpi.complos.org These findings suggest that 2-hydroxylated fatty acids, as a class, may be important for neuronal health and resilience.

Role in Disease Models (Preclinical and In Vitro Studies)

The functional significance of this compound and its class is further illuminated by their roles in various disease models.

Inflammatory Periodontal Disease: As detailed previously, in vitro studies using human gingival tissue samples serve as a model for understanding the pathological processes in periodontal disease. The demonstrated link between bacterial lipids, elevated alpha-hydroxy fatty acid levels, and increased Prostaglandin E2 points to their involvement in the inflammatory cascade of this disease. ebi.ac.uk

Neurodegenerative Diseases: The importance of 2-hydroxy fatty acids in the brain is underscored by genetic disease models. Mutations in the gene for fatty acid 2-hydroxylase (FA2H), the enzyme that produces these lipids, cause a severe neurodegenerative disorder known as fatty acid hydroxylase-associated neurodegeneration (FAHN). nih.govresearchgate.netresearchgate.net Furthermore, preclinical studies using a related compound, 2-hydroxy-docosahexaenoic acid, have shown it can prevent cognitive decline in a transgenic mouse model of Alzheimer's disease. frontiersin.org

Cancer Research: Altered lipid metabolism is a hallmark of cancer. While research is in early stages, some studies suggest a role for this fatty acid class. The parent compound, nonadecanoic acid, has been reported to inhibit the proliferation of certain cancer cells. ebi.ac.uk Additionally, this compound has been identified as one of the lipids in mass spectrometry profiles used to classify breast cancers, suggesting it may serve as a potential biomarker or have a role in the underlying pathology. dntb.gov.ua

Differential Metabolite in Cancer Research Models (e.g., Prostate Cancer Cell Lines, Metabolomics in Human Samples)

This compound has been identified as a differential metabolite in cancer research, particularly in studies involving prostate cancer. Metabolomic profiling has successfully discriminated between prostate cancer tissue and benign prostatic hyperplasia tissue based on the levels of various metabolites, including this compound. researchgate.net This suggests that alterations in the metabolic pathways involving this fatty acid are associated with the cancerous state.

In the context of prostate cancer cell lines, the metabolic landscape is known to be significantly reprogrammed to support rapid proliferation and survival. While direct studies on this compound in specific prostate cancer cell lines like LNCaP, PC-3, or DU-145 are not extensively detailed in the provided results, the general understanding is that cancer cells, including those of the prostate, exhibit altered fatty acid metabolism. nih.govoncotarget.commdpi.com This reprogramming can be influenced by factors such as androgen receptor signaling, which regulates the expression of genes involved in fatty acid synthesis. nih.gov

Metabolomics studies on human samples have further underscored the potential of this compound as a biomarker. researchgate.net The analysis of metabolites in biological samples provides a snapshot of the physiological state and can reveal metabolic dysregulations associated with diseases like cancer. drtsoukalas.com The detection of this compound as a differential metabolite in prostate cancer tissue highlights its potential role in the pathophysiology of the disease. researchgate.net

Table 1: this compound in Cancer Research Models

| Research Area | Model System | Key Finding |

|---|---|---|

| Prostate Cancer Metabolomics | Human Tissue Samples | This compound is a differential metabolite between cancerous and benign prostate tissue. researchgate.net |

Association with Metabolic Phenotypes in Animal/Cell Models (e.g., Obesity, Fatty Acid Metabolism)

Research in animal and cell models has linked alterations in fatty acid metabolism, including the pathways involving hydroxylated fatty acids, to various metabolic phenotypes such as obesity. nih.govmdpi.com High-fat diets are commonly used in animal models to induce obesity and study associated cardiac dysfunction. nih.gov The composition of dietary fatty acids can be a critical determinant of the resulting metabolic phenotype. nih.gov

While direct evidence linking this compound to obesity in these models is not explicitly detailed, the broader context of fatty acid metabolism is crucial. The metabolism of fatty acids is a central process in energy homeostasis, and its dysregulation is a hallmark of obesity. mdpi.com Fatty acids are not only energy sources but also act as signaling molecules that can modulate metabolic pathways. mdpi.com

In the context of fatty acid metabolism, enzymes such as enoyl-CoA hydratases play a role in the breakdown of fatty acids. researchgate.net The study of these enzymes and their substrates can provide insights into how different fatty acids are processed and how this processing is altered in metabolic diseases. The differential accumulation of specific fatty acid metabolites can lead to distinct physiological responses. researchgate.net

Table 2: Fatty Acid Metabolism and Metabolic Phenotypes

| Metabolic Phenotype | Model System | Key Aspect of Fatty Acid Metabolism |

|---|---|---|

| Obesity | Animal Models (Mice) | Dietary fatty acid composition influences the development of obesity-related complications. nih.govmdpi.com |

Implications in Lipid Remodeling and Signaling Pathways in Cellular Contexts

This compound, as a fatty acid, is implicated in the complex processes of lipid remodeling and cellular signaling. Lipid remodeling involves the modification of the fatty acid composition of cellular membranes, which can significantly impact membrane properties and the function of membrane-associated proteins. researchgate.net This process often involves the removal and replacement of fatty acids from phospholipids (B1166683), a reaction catalyzed by enzymes like phospholipase A2. researchgate.net

The released fatty acids, or their derivatives, can act as signaling molecules. mdpi.com For instance, fatty acids can serve as precursors for the synthesis of eicosanoids, a class of potent signaling molecules that regulate inflammation and other cellular processes. researchgate.net While the direct signaling roles of this compound are not well-defined, the general principle that fatty acids are key players in signaling cascades is well-established. mdpi.comnih.gov

In cancer cells, the remodeling of lipids and alterations in signaling pathways are critical for tumor progression. semanticscholar.org For example, changes in the lipid composition of membranes can affect the activity of signaling receptors and transporters, influencing cell growth, survival, and drug resistance. semanticscholar.orgunr.edu The PI3K-Akt-mTORC1 signaling pathway, which is often dysregulated in cancer, can influence lipid metabolism and be affected by changes in lipid composition. semanticscholar.org

Table 3: Role of Fatty Acids in Lipid Remodeling and Signaling

| Cellular Process | Key Molecules/Pathways | Implication |

|---|---|---|

| Lipid Remodeling | Phospholipids, Phospholipase A2 | Alters membrane composition and function. researchgate.net |

| Cellular Signaling | Eicosanoids, PI3K-Akt-mTORC1 | Fatty acid derivatives act as signaling molecules; lipid changes affect major signaling pathways. researchgate.netsemanticscholar.org |

Advanced Analytical Methodologies for 2 Hydroxynonadecanoic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for isolating 2-hydroxynonadecanoic acid from intricate mixtures, a critical prerequisite for accurate analysis. The selection of a specific technique is dictated by the analytical goal, whether it be purification for further experiments or separation for immediate detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, although it requires chemical derivatization to increase the volatility of compounds like this compound. nih.gov The process typically involves a two-step derivatization: first, the carboxylic acid group is converted into a more volatile ester, commonly a fatty acid methyl ester (FAME). wjpsonline.com Second, the hydroxyl group is derivatized, often by converting it into a trimethylsilyl (B98337) (TMS) ether, to further enhance volatility and improve chromatographic behavior. nih.govresearchgate.net

Once derivatized, the sample is injected into the GC, where it is separated on a long capillary column, often with a non-polar stationary phase. wjpsonline.com The retention time of the derivatized this compound is a key identifier. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum based on its fragmentation pattern, confirming its identity. researchgate.net For quantitative studies, a stable isotope-labeled internal standard can be added at the beginning of the sample preparation process to ensure accuracy. lipidmaps.orglipidmaps.org

Table 1: Representative GC-MS Parameters for Hydroxy Fatty Acid Analysis This table presents typical, not specific, parameters for the analysis of derivatized hydroxy fatty acids based on established methods.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Esterification (e.g., with Methanolic HCl); Silylation (e.g., with BSTFA) | Increases volatility for GC analysis. lipidmaps.org |

| GC Column | Non-polar capillary column (e.g., HP-5MS, DB-5ms) | Separates compounds based on boiling point and polarity. wjpsonline.comlipidmaps.org |

| Carrier Gas | Helium | Transports the sample through the column. wjpsonline.com |

| Oven Program | Temperature gradient (e.g., 80°C to 290°C) | Allows for the separation of a wide range of compounds. lipidmaps.org |

| MS Ionization | Electron Ionization (EI) | Fragments the molecule to produce a characteristic mass spectrum. researchgate.net |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides structural data; SIM increases sensitivity for quantification. chromatographyonline.com |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

UHPLC-QTOF-MS is a premier analytical platform for untargeted metabolomics, enabling the discovery and identification of compounds like this compound in complex biological samples. e-century.usfrontiersin.org This technique combines the high-resolution separation power of UHPLC with the high mass accuracy and sensitivity of a QTOF mass spectrometer. nih.gov

Separation is typically achieved on a reversed-phase column (e.g., C8 or C18). mdpi.commdpi.com The mobile phases usually consist of an aqueous solution and an organic solvent (like acetonitrile (B52724) or methanol), often containing an additive such as formic acid to improve peak shape for acidic compounds. nih.govmdpi.com The major advantage of the QTOF analyzer is its ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically within a few parts per million (ppm). mdpi.com This allows for the confident determination of the elemental formula of the deprotonated molecule [M-H]⁻ of this compound. Furthermore, the instrument can acquire MS/MS spectra of detected ions, which provide fragmentation data essential for structural confirmation. mdpi.comnih.gov This approach was instrumental in identifying various lipids, including a hydroxynonadecanoic acid derivative, in Usnea species. mdpi.comresearchgate.net

Table 2: Typical UHPLC-QTOF-MS Parameters for Metabolite Profiling This table presents illustrative parameters for the untargeted analysis of metabolites, including fatty acids.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| UHPLC Column | Reversed-Phase C18 or C8 (e.g., Agilent Eclipse, Waters BEH) | Separates metabolites based on hydrophobicity. frontiersin.orgmdpi.com |

| Mobile Phase | Water with 0.1% formic acid (A) and Acetonitrile/Methanol (B129727) with 0.1% formic acid (B) | Creates a polarity gradient to elute compounds. nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for acids | Generates ions [M-H]⁻ from the analyte. nih.gov |

| MS Analyzer | Quadrupole Time-of-Flight (QTOF) | Provides high-resolution, accurate mass measurements. nih.gov |

| Acquisition Mode | Full Scan MS and data-dependent MS/MS | Detects all ions and automatically fragments significant ones for identification. mdpi.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.gov This technique is particularly well-suited for measuring trace levels of this compound in biological fluids and tissues. The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). nih.govlipidmaps.org

In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to isolate the precursor ion of the target analyte (e.g., the [M-H]⁻ ion of this compound at m/z 313.27). This isolated ion is then fragmented in a collision cell, and the second quadrupole is set to detect only a specific, characteristic product ion. This two-stage mass filtering dramatically reduces chemical noise and enhances specificity. lipidmaps.org Accurate quantification relies on the use of a stable isotope-labeled internal standard, which is added to the sample and co-analyzed with the target compound to correct for any variability during sample preparation and analysis. lipidmaps.orglipidmaps.org

Table 3: Hypothetical MRM Transitions for this compound Quantification Based on principles of fatty acid fragmentation, this table illustrates potential parameters for a targeted LC-MS/MS method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| This compound | 313.3 | [M-H-H₂O]⁻ = 295.3 | Negative |

| This compound | 313.3 | [M-H-CO₂]⁻ = 269.3 | Negative |

| Internal Standard (e.g., ¹³C₁₉-2-OH-NA) | 332.3 | (Varies) | Negative |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a fundamental separation technique widely used in lipid analysis. While often coupled with a mass spectrometer, RP-HPLC with other detectors (like UV or charged aerosol detectors) can also serve as a powerful tool for the purification and fractionation of this compound. researchgate.net For instance, a complex lipid extract can be separated by RP-HPLC to isolate the hydroxy fatty acid fraction, which can then be collected for further analysis by other methods like GC-MS or NMR. researchgate.netresearchgate.net

The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18). hplc.eu A critical parameter for the analysis of carboxylic acids like this compound is the pH of the mobile phase. shimadzu-webapp.eu By adjusting the pH to be below the acid's pKa (typically around 4-5), its ionization is suppressed. This uncharged form is more hydrophobic and therefore retained more strongly on the column, leading to better separation and improved peak shape. shimadzu-webapp.euchromatographyonline.com

Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry is the definitive tool for both identifying the structure of this compound and measuring its abundance. Different modes of operation provide complementary information for a complete analytical picture.

Mass Spectrometry (MS/MS, SIM Mode)

Selected Ion Monitoring (SIM) is a detection mode used in both GC-MS and LC-MS to enhance the sensitivity of quantitative analyses. chromatographyonline.com Instead of scanning a wide range of m/z values, the mass spectrometer is instructed to monitor only a few specific ions corresponding to the analyte of interest. wjpsonline.comnih.gov For derivatized this compound in a GC-MS analysis, this might be the molecular ion and one or two key fragment ions. researchgate.net By focusing the detector's time on just these ions, the signal-to-noise ratio is significantly improved, allowing for lower limits of detection and quantification compared to a full-scan analysis. chromatographyonline.com This makes SIM an ideal mode for trace-level quantification of known compounds. wjpsonline.com

Fourier-Transform Infrared Spectroscopy (FT-IR) for Hydroxy Fatty Acid Methyl Esters

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for the structural characterization of fatty acids and their derivatives. spectra-analysis.com For hydroxy fatty acids like this compound, analysis is typically performed on their methyl ester derivatives to improve volatility and stability. spectra-analysis.com The FT-IR spectrum of a hydroxy fatty acid methyl ester (FAME) provides a molecular fingerprint, revealing key functional groups present in the molecule.

The conversion of the carboxylic acid to a methyl ester introduces a prominent carbonyl (C=O) stretching vibration, which is a hallmark of esters. researchgate.netijesd.org This peak is typically observed in the region of 1730-1746 cm⁻¹. researchgate.net The presence of the hydroxyl (-OH) group, characteristic of hydroxy fatty acids, is identified by a broad absorption band in the higher frequency region of the spectrum, usually around 3200-3600 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

Other significant peaks in the FT-IR spectrum of a hydroxy FAME include C-H stretching vibrations from the long alkyl chain, typically appearing just below 3000 cm⁻¹, and bending vibrations for methylene (B1212753) (CH₂) and methyl (CH₃) groups, which are seen at approximately 1465 cm⁻¹ and 1375 cm⁻¹, respectively. researchgate.netresearchgate.net The presence of a strong band corresponding to the methoxy (B1213986) group (O-CH₃) stretching, often found around 1197 cm⁻¹, further confirms the ester functional group. journalajacr.com

By analyzing the presence and position of these characteristic absorption bands, FT-IR spectroscopy can confirm the successful synthesis of hydroxy fatty acid methyl esters and provide structural information complementary to other analytical techniques. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Hydroxy Fatty Acid Methyl Esters

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3600 | researchgate.net |

| Alkyl (C-H) | Stretching | 2850 - 2960 | researchgate.net |

| Ester Carbonyl (C=O) | Stretching | 1730 - 1746 | researchgate.net |

| Methylene (CH₂) | Bending | ~1465 | researchgate.netresearchgate.net |

| Methyl (CH₃) | Bending | ~1375 | researchgate.net |

| Methoxy (O-CH₃) | Stretching | ~1197 | journalajacr.com |

Preparation of Derivatives for Enhanced Analytical Resolution

Due to the low volatility and potential for thermal degradation of free fatty acids, their analysis by techniques like gas chromatography (GC) requires chemical derivatization. This process converts the analyte into a more volatile and thermally stable form, improving chromatographic separation and detection sensitivity.

Methyl Esters: The most common derivatives for fatty acid analysis are fatty acid methyl esters (FAMEs). spectra-analysis.com Preparation typically involves acid-catalyzed esterification. A widely used method is heating the fatty acid in the presence of 5% anhydrous hydrogen chloride in methanol. aocs.org Alternatively, a solution of 10% boron trifluoride (BF₃) in methanol can be used, requiring incubation at a lower temperature. nih.gov Another approach is using a convenient one-step method with a mixture containing methanol, benzene, hexane, aluminum chloride, and sulfuric acid, which allows for direct trans-esterification from lipid samples. japsonline.com Base-catalyzed transesterification, for example using 0.5 M potassium hydroxide (B78521) in methanol, is also a rapid method for preparing FAMEs from glycerolipids. researchgate.net

Trimethylsilyl Ether Derivatives: For hydroxy fatty acids, the hydroxyl group is also typically derivatized to increase volatility and prevent unwanted interactions during analysis. The formation of trimethylsilyl (TMS) ethers is a standard procedure. oregonstate.edu After the fatty acid is converted to its methyl ester, the hydroxy FAME is treated with a silylating agent. A common reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). gsartor.org The reaction replaces the active hydrogen of the hydroxyl group with a TMS group, ((CH₃)₃Si-). This derivatization is essential for the analysis of hydroxy FAMEs by gas chromatography-mass spectrometry (GC-MS), as it produces characteristic fragmentation patterns that aid in structural elucidation. oregonstate.eduresearchgate.net

N-acyl Pyrrolidides: For determining the position of functional groups like double bonds or hydroxyl groups along the fatty acid chain using mass spectrometry, N-acyl pyrrolidide derivatives are particularly useful. These derivatives are typically prepared from the corresponding methyl esters. aocs.org The FAME is heated with pyrrolidine (B122466) and a small amount of acetic acid, which catalyzes the aminolysis of the ester to form the N-acyl pyrrolidide. The resulting derivative provides a more predictable fragmentation pattern in the mass spectrometer, where fragmentation occurs at each C-C bond along the alkyl chain, making it easier to locate the original position of the hydroxyl group.

Table 2: Summary of Derivatization Methods for this compound Analysis

| Derivative | Purpose | Typical Reagents | General Conditions | Reference |

| Methyl Ester | Increase volatility for GC analysis | 5% HCl in Methanol; or Boron Trifluoride (BF₃) in Methanol | Refluxing or heating the fatty acid with the reagent. | aocs.orgnih.gov |

| Trimethylsilyl (TMS) Ether | Increase volatility and thermal stability of the hydroxyl group for GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Reaction with the hydroxy fatty acid methyl ester. | gsartor.orgresearchgate.net |

| N-acyl Pyrrolidide | Aid in structural elucidation by MS (locating functional groups) | Pyrrolidine and Acetic Acid | Heating the fatty acid methyl ester with the reagents. | aocs.org |

Metabolomics and Lipidomics Approaches for Profiling this compound

Metabolomics and lipidomics are powerful "omics" technologies that aim to comprehensively identify and quantify the complete set of small-molecule metabolites or lipids within a biological system. mdpi.com These approaches, typically employing mass spectrometry-based platforms like liquid chromatography-mass spectrometry (LC-MS), are ideally suited for profiling low-abundance lipids such as this compound in complex biological samples without the need for prior isolation. mdpi.com

Recent advancements in structural lipidomics, using techniques like electron-activated dissociation (EAD) combined with data analysis programs such as MS-DIAL 5, are enabling more detailed structural elucidation of complex lipids, including the specific position of hydroxyl groups on fatty acid chains. biosciencedbc.jp

A notable application of metabolomics in the study of this compound comes from cancer research. A non-targeted metabolomics study utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was conducted on serum samples to distinguish between patients with prostate cancer (PCa) and benign prostatic hyperplasia (BPH), particularly those within the diagnostically challenging "gray zone" of prostate-specific antigen (PSA) levels (4–10 ng/ml). nih.govfrontiersin.org In this study, this compound was identified as one of 18 lipid-related metabolites that were significantly different between the two groups. nih.govnih.gov The findings indicated that metabolic reprogramming, especially in lipid metabolism, is a key feature of prostate cancer. nih.govfrontiersin.org This research highlights the potential of this compound as part of a panel of biomarkers for the differential diagnosis of prostate diseases. nih.govnih.gov

Another study identified 2-hydroxy-nonadecanoic acid as one of the fatty acids and lipids present in the root exudates of plants under cadmium stress, suggesting its potential role in plant responses to environmental challenges. hep.com.cn These studies demonstrate the power of metabolomics and lipidomics to detect this compound and implicate it in diverse biological processes, from human disease to plant physiology.

Table 3: Example of this compound Identification in a Metabolomics Study

| Study Focus | Sample Type | Analytical Technique | Key Finding Related to this compound | Reference |

| Prostate Cancer vs. Benign Prostatic Hyperplasia | Human Serum | LC-MS/MS | Identified as one of 18 differential lipid metabolites for distinguishing PCa from BPH in the PSA gray zone (4-10 ng/ml). | nih.govfrontiersin.orgnih.gov |

| Plant Stress Response | Root Exudates | Not specified | Detected in root exudates in response to cadmium stress. | hep.com.cn |

Chemical Synthesis and Derivatization of 2 Hydroxynonadecanoic Acid and Analogues for Research

Laboratory Synthesis Methodologies for 2-Hydroxynonadecanoic Acid

The introduction of a hydroxyl group at the C-2 position of nonadecanoic acid can be achieved through several synthetic routes. A common laboratory approach involves the α-bromination of the corresponding fatty acid followed by nucleophilic substitution with a hydroxide (B78521) source.

A two-step procedure for the α-hydroxylation of fatty acids provides a scalable method. The first step is the α-chlorination of the fatty acid using a green halogenating agent like trichloroisocyanuric acid (TCCA) under solvent-free conditions. The resulting α-chloro fatty acid is then directly converted to the α-hydroxy fatty acid by hydrolysis with an aqueous solution of potassium hydroxide (KOH). This method has been successfully applied to various long-chain fatty acids.

Another prominent method is the direct oxidation of the α-carbon. This can be accomplished using various oxidizing agents. One established method involves the generation of an enolate from the corresponding ester, followed by reaction with an electrophilic oxygen source such as a Davis oxaziridine.

Enzymatic approaches offer high regioselectivity. For instance, peroxygenases from the CYP152 family have been shown to selectively hydroxylate the α-position of fatty acids. rsc.org Specifically, the enzyme P450Spα can hydroxylate long-chain fatty acids at the α-position to yield the (S)-enantiomer with high optical purity. rsc.org

A summary of common laboratory synthesis starting materials is presented in Table 1.

| Starting Material | Key Reagents | Product | General Applicability |

| Nonadecanoic acid | N-Bromosuccinimide (NBS), HBr; then aq. NaOH | This compound | General for α-hydroxylation |

| Nonadecanoic acid | Trichloroisocyanuric acid (TCCA); then aq. KOH | This compound | Green chemistry approach |

| Methyl nonadecanoate (B1228766) | Lithium diisopropylamide (LDA), Davis oxaziridine | Methyl 2-hydroxynonadecanoate | High-yield oxidation |

| Nonadecanoic acid | P450Spα enzyme, H₂O₂ | (S)-2-Hydroxynonadecanoic acid | Stereoselective enzymatic synthesis rsc.org |

Synthesis of Deuterium-Labeled this compound for Tracing Studies

Deuterium-labeled compounds are invaluable tools for metabolic tracing studies and as internal standards in mass spectrometry-based quantification. The synthesis of deuterium-labeled this compound can be approached in several ways.

One general method for the deuteration of saturated fatty acids involves a direct H-D exchange reaction catalyzed by heterogeneous platinum group metals, such as platinum on carbon (Pt/C). jst.go.jp This reaction is typically carried out in a deuterium-rich solvent like D₂O, often with the aid of hydrogen gas as a catalyst activator. jst.go.jp This method allows for the incorporation of multiple deuterium (B1214612) atoms along the fatty acid chain.

For specific labeling at or near the hydroxyl group, a more targeted synthetic approach is required. This can be achieved by using deuterated building blocks during a total synthesis route. For example, a deuterated Grignard reagent can be used to introduce a labeled alkyl chain.

Metabolic labeling is another strategy. By administering heavy water (D₂O) to cell cultures or organisms, deuterium is incorporated into newly synthesized fatty acids through the biosynthetic pathways. nih.gov The resulting labeled fatty acids, including this compound, can then be isolated and analyzed. nih.gov This in vivo labeling approach provides insights into the dynamics of fatty acid metabolism. nih.gov

A chemoenzymatic approach can also be employed, where a deuterated fatty acid, synthesized chemically, is then subjected to enzymatic hydroxylation to produce the desired labeled 2-hydroxy fatty acid. acs.org

| Labeling Strategy | Description | Application |

| H-D Exchange | Direct exchange of hydrogen for deuterium atoms on the fatty acid backbone using a metal catalyst (e.g., Pt/C) in a deuterium-rich solvent. jst.go.jp | Global labeling for use as an internal standard. |

| Metabolic Labeling | Administration of D₂O to biological systems, leading to the incorporation of deuterium into lipids during their natural biosynthesis. nih.gov | Tracing the synthesis, turnover, and metabolic fate of the fatty acid in vivo or in vitro. nih.gov |

| Chemical Synthesis with Labeled Precursors | Building the fatty acid from smaller, deuterated starting materials to achieve specific labeling patterns. mdpi.com | Precise labeling for mechanistic studies and quantification. |

Preparation of Biologically Relevant this compound Derivatives and Conjugates for Functional Studies

In biological systems, 2-hydroxy fatty acids are often found as components of more complex lipids, most notably sphingolipids such as ceramides (B1148491) and glycosphingolipids. nih.gov To study the function of these complex lipids, researchers synthesize derivatives where this compound is conjugated to a sphingoid base.

The primary biologically relevant derivatives are 2-hydroxy ceramides. The synthesis of these molecules involves the formation of an amide bond between the carboxyl group of this compound and the amino group of a sphingoid base (e.g., sphingosine (B13886) or sphinganine). A common method for this coupling reaction utilizes a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). researchgate.net

Before incorporation into ceramides, this compound must first be activated, typically to its coenzyme A (CoA) thioester, 2-hydroxynonadecanoyl-CoA. nih.gov This activation is a prerequisite for the enzymatic synthesis of ceramides by the ceramide synthase (CerS) family of enzymes. nih.govnih.gov All six mammalian CerS isoforms have been shown to be capable of utilizing 2-hydroxy-fatty acyl-CoAs to produce 2-hydroxy-ceramides, with specificity for the fatty acid chain length. nih.gov

Researchers can therefore prepare these conjugates through purely chemical synthesis or by using enzymatic systems with synthetic, activated precursors. researchgate.netnih.gov

| Derivative/Conjugate | Synthetic Precursors | Coupling Method | Biological Relevance |

| N-(2-hydroxynonadecanoyl)-sphingosine (Ceramide) | This compound, Sphingosine | Carbodiimide coupling (e.g., EDC/HOBt) researchgate.net | Key structural component of cell membranes; signaling molecule. nih.gov |

| N-(2-hydroxynonadecanoyl)-sphinganine (Dihydroceramide) | This compound, Sphinganine | Carbodiimide coupling researchgate.net | Precursor in the de novo synthesis of ceramides and complex sphingolipids. nih.gov |

| 2-Hydroxynonadecanoyl-CoA | This compound, Coenzyme A | Enzymatic (Acyl-CoA synthetase) or chemical thioesterification | Activated form required for enzymatic synthesis of ceramides by CerS enzymes. nih.govnih.gov |

Regioselective and Stereoselective Synthetic Strategies for Hydroxy Fatty Acids

The precise positioning and stereochemistry of the hydroxyl group are critical for the biological activity of hydroxy fatty acids. Consequently, significant research has focused on developing regioselective and stereoselective synthetic methods.

Regioselective Synthesis: Regioselectivity ensures that the hydroxyl group is introduced at a specific carbon atom. For α-hydroxylation, enzymatic methods are particularly powerful. As mentioned, bacterial peroxygenases from the CYP152 family, such as P450Spα and P450Exα, exhibit high regioselectivity for the α-position of fatty acids when using hydrogen peroxide as the oxidant. rsc.org This biocatalytic approach avoids the use of protecting groups and often proceeds under mild conditions. rsc.org Chemical methods, such as the α-halogenation followed by substitution, are also highly regioselective for the C-2 position.

Stereoselective Synthesis: Stereoselectivity controls the three-dimensional arrangement of the hydroxyl group, leading to either the (R) or (S) enantiomer. Since the naturally occurring 2-hydroxy fatty acids in mammals are predominantly the (R)-enantiomer, synthesis of this specific stereoisomer is of high interest. uniprot.org

One effective strategy for asymmetric synthesis involves the use of chiral auxiliaries. For example, amides derived from pseudoephedrine can be used to direct the stereoselective aldol (B89426) reaction of their enolates with aldehydes, ultimately leading to chiral α-methyl-β-hydroxy acids after further transformations. acs.org While not directly yielding 2-hydroxy acids, this principle of using a removable chiral group to control stereochemistry is a cornerstone of asymmetric synthesis.

Organocatalysis provides another powerful route to enantiomerically enriched hydroxy fatty acids. A well-established method involves the asymmetric epoxidation of a terminal alkene using a chiral organocatalyst, such as MacMillan's imidazolidinone catalysts. nih.govresearchgate.net The resulting chiral epoxide can then be opened, and subsequent chain elongation and functional group manipulation can yield the desired chiral hydroxy fatty acid. nih.govnih.gov

Enzymatic methods can also be highly stereoselective. The fatty acid 2-hydroxylase (FA2H) enzyme responsible for the biosynthesis of these lipids in mammals is stereospecific for producing the (R)-enantiomer. uniprot.org Similarly, the bacterial peroxygenase P450Spα produces (S)-2-hydroxy fatty acids with excellent enantiomeric excess. rsc.org

| Strategy | Method | Selectivity | Key Features |

| Regioselective | Biocatalysis with Peroxygenases (e.g., P450Spα) rsc.org | High for α-position | Green chemistry, mild conditions, uses H₂O₂. rsc.org |

| α-Halogenation/Hydrolysis | High for α-position | Robust and scalable chemical method. | |

| Stereoselective | Organocatalysis (e.g., MacMillan catalyst) nih.govresearchgate.net | High enantioselectivity (ee) | Forms chiral epoxides as key intermediates for further elaboration. nih.govnih.gov |

| Chiral Auxiliaries (e.g., Pseudoephedrine-based amides) acs.org | High diastereoselectivity | Covalently attached chiral group directs the reaction before being cleaved. acs.org | |

| Biocatalysis with Hydroxylases (e.g., FA2H) uniprot.org | High enantioselectivity | Mimics the natural biosynthetic pathway to produce the (R)-enantiomer. uniprot.org |

Future Directions and Emerging Research Avenues for 2 Hydroxynonadecanoic Acid

Investigating Enantiomeric Specificity in Biological Systems

The presence of a chiral center at the C-2 position of 2-hydroxynonadecanoic acid means it exists as two distinct enantiomers: (R)-2-hydroxynonadecanoic acid and (S)-2-hydroxynonadecanoic acid. A critical avenue of future research is to understand how this stereochemistry dictates their biological activity and metabolic fate.

Initial studies on other 2-hydroxy fatty acids have demonstrated that biological systems exhibit significant enantiomeric specificity. For instance, the enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific, producing (R)-enantiomers of 2-hydroxy fatty acids. nih.gov Research has shown that these enantiomers can have differential functions; for example, the (R)-enantiomer of 2-hydroxypalmitic acid, but not the (S)-enantiomer, was able to reverse certain metabolic defects in fat cells where FA2H was knocked down. nih.gov Furthermore, the incorporation of these enantiomers into complex lipids, such as sphingolipids, is also specific. Studies have observed that (R)-2-hydroxypalmitic acid is preferentially enriched in Hexosylceramides (HexCer), whereas (S)-2-hydroxypalmitic acid is favored for incorporation into Ceramides (B1148491) (Cer). nih.gov

Future investigations focused on this compound will likely aim to:

Identify the specific enzymes responsible for the synthesis of both (R)- and (S)-enantiomers in various tissues and organisms.

Characterize the differential incorporation of each enantiomer into complex lipids like cerebrosides and sulfatides (B1148509), particularly in the brain where these lipids are abundant.

Elucidate the distinct biological activities of each enantiomer, including their roles in cell signaling, membrane structure, and interaction with specific protein targets.

This line of inquiry is crucial, as the enantiomeric composition of 2-hydroxy fatty acids can vary in different biological samples and dietary sources. nih.gov Understanding this specificity is fundamental to deciphering the precise physiological and pathological roles of this compound.

| Enantiomer-Specific Observation | Biological Context | Implication for Research |

| FA2H enzyme produces (R)-enantiomers. nih.gov | Mammalian fatty acid metabolism | Need to identify enzymes that produce (S)-enantiomers. |

| (R)-2-OH Palmitic Acid reverses FA2H knockdown effects. nih.gov | Adipocyte metabolism | Suggests distinct signaling or metabolic roles for each enantiomer. |

| (R)-enantiomer is enriched in Hexosylceramides. nih.gov | Sphingolipid metabolism | Indicates specific enzymatic machinery for lipid synthesis. |

| (S)-enantiomer is preferentially incorporated into Ceramides. nih.gov | Sphingolipid metabolism | Highlights differential fates and functions of the enantiomers. |

Elucidating Novel Enzymatic Pathways in Underexplored Organisms

While the alpha-oxidation pathway is a known route for the metabolism of 2-hydroxy fatty acids in mammals, there is a vast, unexplored landscape of enzymatic pathways in other organisms. Bacteria, fungi, and plants represent a rich source of novel enzymes that could be involved in the synthesis or degradation of this compound.